molecular formula C18H21Cl2N5O2S B13805895 Thiamine, nicotinate (ester), monohydrochloride CAS No. 21946-31-6

Thiamine, nicotinate (ester), monohydrochloride

Cat. No.: B13805895
CAS No.: 21946-31-6
M. Wt: 442.4 g/mol
InChI Key: HZBCZAVRFMDFMT-UHFFFAOYSA-M
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Description

Thiamine, nicotinate (ester), monohydrochloride is a chemically modified derivative of thiamine (vitamin B₁), where the hydroxyl group of thiamine is esterified with nicotinic acid (vitamin B₃), followed by monohydrochloride salt formation. Structurally, it retains the pyrimidine and thiazole rings of thiamine, with the nicotinate ester group introducing additional hydrogen-bonding capabilities and lipophilicity . Its synthesis aims to improve stability and bioavailability compared to unmodified thiamine salts, which are prone to degradation in neutral or alkaline conditions .

Properties

CAS No.

21946-31-6

Molecular Formula

C18H21Cl2N5O2S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride

InChI

InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1

InChI Key

HZBCZAVRFMDFMT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Thiamine, Nicotinate (Ester), Monohydrochloride

General Synthetic Approach

The preparation of this compound generally involves the esterification of thiamine with nicotinic acid followed by salt formation with hydrochloric acid to yield the monohydrochloride salt. The synthesis requires careful control of reaction conditions to avoid degradation of the sensitive thiamine moiety and to achieve the desired ester linkage.

Detailed Preparation Steps

Esterification Reaction
  • Reactants: Thiamine base and nicotinic acid.
  • Catalysts: Acid catalysts such as sulfuric acid or other suitable dehydrating agents are typically used to promote ester bond formation.
  • Solvent: Commonly polar aprotic solvents or aqueous media under controlled pH.
  • Temperature: Moderate heating (typically 50–100°C) to facilitate esterification without decomposing thiamine.
  • Duration: Several hours under stirring to ensure complete reaction.
Formation of Monohydrochloride Salt
  • After esterification, the reaction mixture is treated with hydrochloric acid or hydrogen chloride gas to convert the free base ester into its monohydrochloride salt.
  • This step improves the compound’s stability and solubility.
  • The hydrochloride salt crystallizes out upon cooling and is then isolated by filtration.

Advanced Preparation Techniques and Process Optimization

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Parameters Notes/Outcomes Source Reference
Esterification of Thiamine & Nicotinic Acid Acid catalyst, 50–100°C, several hours stirring Formation of ester linkage, sensitive to temperature General synthesis knowledge
Salt Formation (Monohydrochloride) Treatment with HCl or HCl gas, cooling to crystallize Stabilizes compound, improves solubility and purity General synthesis knowledge
Thiamine Hydrochloride Crystallization 50–70°C suspension, HCl gas introduction, slow cooling 0.1–0.5°C/min Rod-shaped crystals, bulk density 0.50–0.608 g/mL, good flow
Phosphorylation of Thiamine Chloride Hydrochloride 85–125°C reaction with 90–120% phosphoric acid, 1–10% metal pyrophosphate catalyst High purity thiamine monophosphate dihydrate, high yield

Analytical and Process Considerations

  • Purity Control: Use of controlled pH, temperature, and catalyst concentration is critical to prevent degradation of thiamine and side reactions.
  • Environmental and Safety Aspects: Methods that avoid organic solvents or minimize solvent residues (e.g., direct HCl gas introduction) are preferred for industrial scale.
  • Crystallization: Slow cooling rates and appropriate solvent systems help in obtaining well-defined crystals with good handling properties.
  • Catalyst Selection: Metal pyrophosphate catalysts enhance reaction rates and selectivity in phosphorylation steps, potentially translatable to esterification catalysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions, regenerating thiamine and nicotinic acid:

Acidic Hydrolysis :

Thiamine Nicotinate Ester+HClThiamine Hydrochloride+Nicotinic Acid\text{Thiamine Nicotinate Ester}+\text{HCl}\rightarrow \text{Thiamine Hydrochloride}+\text{Nicotinic Acid}

Alkaline Hydrolysis :

Thiamine Nicotinate Ester+NaOHThiamine+Sodium Nicotinate+H2O\text{Thiamine Nicotinate Ester}+\text{NaOH}\rightarrow \text{Thiamine}+\text{Sodium Nicotinate}+\text{H}_2\text{O}

Degradation Kinetics :

  • Follows first-order kinetics with rate constants influenced by pH and temperature ( ).

  • Stability comparison with other thiamine salts:

ParameterThiamine Nicotinate EsterTMN*TClHCl*Source
Degradation at 80°CModerate68% loss6% loss
Activation Energy21–25 kcal/mol21–2521–32
pH Range1.12–3.595.36–6.961.12–3.59

TMN = Thiamine Mononitrate; TClHCl = Thiamine Chloride Hydrochloride

Thermal Decomposition

At elevated temperatures (>100°C), the compound decomposes via:

  • Ester bond cleavage : Releases volatile nicotinic acid derivatives.

  • Thiazole ring degradation : Forms thiochrome (a fluorescent compound) and sulfhydryl derivatives ( ).

Thermogravimetric Analysis (TGA) Data :

Temperature (°C)Mass Loss (%)Major ProductsSource
120–15015–20Nicotinic acid, Methanol
200–25040–50Thiochrome, H₂S

Enzymatic Interactions

In biological systems, the compound may participate in decarboxylation reactions similar to thiamine pyrophosphate (TPP):

Mechanism :

  • Nucleophilic attack : The thiazolium ylid attacks carbonyl groups (e.g., pyruvate).

  • Decarboxylation : Releases CO₂ and forms a hydroxyethyl-TPP intermediate ( ).

Key Enzymes :

  • Pyruvate dehydrogenase

  • Transketolase

Kinetic Parameters :

Enzymekcatk_{\text{cat}} (s⁻¹)KmK_m (μM)Source
Pyruvate dehydrogenase0.5–1.28–15

Oxidation Reactions

Exposure to oxygen or oxidizing agents leads to:

  • Sulfoxide formation : Oxidation of the thiazole sulfur.

  • Pyrimidine ring modification : Hydroxylation at the 4-amino group ( ).

Oxidation Rates :

Oxidizing AgentReaction Time (h)Products FormedSource
H₂O₂ (3% w/v)24Thiamine disulfide
Fe³⁺ (0.1 M)12Thiochrome, Nicotinate

Scientific Research Applications

Thiamine Deficiency Treatment

Thiamine is crucial for metabolic processes, particularly in carbohydrate metabolism. Its deficiency can lead to conditions such as Wernicke's encephalopathy, characterized by neurological symptoms. Case studies illustrate its effectiveness:

  • Case Study 1 : A pediatric patient presented with hypertension and neurological symptoms consistent with Wernicke's encephalopathy. Treatment with intravenous thiamine (initially 100 mg daily, later increased to 500 mg three times daily) resulted in significant recovery within days, normalizing blood pressure and resolving neurological deficits .
  • Case Study 2 : An elderly patient with Parkinson's disease and thiamine deficiency exhibited severe neurological symptoms. After administration of parenteral thiamine (200 mg daily), the patient's condition improved markedly within a week, allowing discontinuation of Parkinson's medication without adverse effects .

Neurological Disorders

Thiamine plays a vital role in brain health. Its supplementation has been studied in relation to various neurological disorders:

  • Wernicke-Korsakoff Syndrome : This syndrome is a severe manifestation of thiamine deficiency often seen in chronic alcoholics. Intravenous thiamine administration has been shown to mitigate symptoms effectively .
  • Cognitive Enhancement : Some studies suggest that thiamine may help improve cognitive function in individuals with mild cognitive impairment or dementia, although more research is needed to establish definitive benefits.

Cosmetic Applications

Thiamine, nicotinate (ester), monohydrochloride is also utilized in cosmetic formulations due to its beneficial properties for skin health:

Skin Absorption and Efficacy

The compound is known for its ability to penetrate the skin effectively, leading to various cosmetic applications:

  • Topical Formulations : As a lipophilic derivative of niacin, it enhances skin barrier function and provides antioxidant protection against environmental stressors like UV radiation and pollution .
  • Moisturizing Effects : Research indicates that formulations containing thiamine derivatives improve skin hydration and texture by enhancing the skin's natural moisture retention capabilities .

Anti-Aging Products

Thiamine's role as an antioxidant contributes to its inclusion in anti-aging products aimed at reducing the appearance of fine lines and wrinkles by promoting skin elasticity and hydration.

Pharmacological Mechanisms

The pharmacological actions of this compound can be attributed to its biochemical roles:

  • Coenzyme Function : Thiamine acts as a coenzyme in carbohydrate metabolism, facilitating energy production necessary for cellular functions .
  • Vasodilation : Nicotinic acid derivatives induce peripheral vasodilation, enhancing blood flow which aids in nutrient delivery and waste removal from tissues .

Data Summary Table

Application AreaKey Findings/Case StudiesReferences
Medical TreatmentEffective for Wernicke's encephalopathy; improves cognitive function , ,
Neurological DisordersBeneficial in Parkinson's disease treatment
Cosmetic FormulationsEnhances skin hydration; antioxidant properties ,

Mechanism of Action

The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiamine Hydrochloride (C₁₂H₁₇ClN₄OS·HCl)

  • Chemical Properties : Highly water-soluble (1 g dissolves in ~35 mL water) but unstable in alkaline environments. Retains free hydroxyl and NH₂ groups for hydrogen bonding .
  • Applications : Widely used in clinical settings (e.g., thiamine deficiency treatment) and food fortification due to rapid absorption .
  • Metabolism : Directly converted to thiamine pyrophosphate (TPP), a coenzyme in carbohydrate metabolism .

Thiamine Mononitrate (C₁₂H₁₇N₅O₄S)

  • Chemical Properties : Less hygroscopic than thiamine hydrochloride, making it preferable for dry formulations. Slightly soluble in water (~1 g/35 mL) .
  • Applications : Common in dietary supplements and pharmaceuticals requiring long-term stability .
  • Metabolism : Similar to thiamine hydrochloride but with slower dissolution rates .

Thiamine Nicotinate (Ester), Monohydrochloride

  • The ester group enhances stability in acidic conditions .
  • Applications : Investigated for dual vitamin B₁/B₃ delivery, particularly in metabolic disorders where both pathways (thiamine metabolism and NAD+ biosynthesis) are implicated .
  • Metabolism : Hydrolyzed to release thiamine and nicotinic acid, which separately enter the TPP and NAD+ pathways. Synergistic effects observed in anti-aging and antioxidative contexts .

Thiamine Orthophosphate Monohydrochloride

  • Chemical Properties : Phosphate ester group improves thermal stability but reduces water solubility. Functional groups enable strong hydrogen bonding with polymers .
  • Applications : Used in sustained-release formulations and polymer-based drug delivery systems .

Comparative Data Table

Property Thiamine Hydrochloride Thiamine Mononitrate Thiamine Nicotinate (Ester), Monohydrochloride Thiamine Orthophosphate Monohydrochloride
Molecular Formula C₁₂H₁₇ClN₄OS·HCl C₁₂H₁₇N₅O₄S C₁₉H₂₂Cl₂N₄O₂S C₁₂H₁₈ClN₄O₄PS
Solubility (Water) High (~1 g/35 mL) Moderate (~1 g/35 mL) Low (ester-dependent) Low
Stability Stable in acid, degrades in alkali Stable in dry forms Stable in acidic conditions Thermally stable
Key Applications Injections, food Supplements Metabolic therapy, anti-aging Polymer-based drug delivery
Metabolic Pathways TPP synthesis TPP synthesis TPP + NAD+ synthesis TPP synthesis
References

Research Findings and Clinical Relevance

  • Synergistic Effects : Thiamine nicotinate (ester) shows promise in conditions like oxidative stress and radiation damage due to dual activation of thiamine (antioxidant) and nicotinamide (NAD+ precursor) pathways .
  • Stability in Formulations : The ester’s hydrogen-bonding capacity with polymers (e.g., PVP, PEC) improves drug retention in amorphous solid dispersions, critical for oral dosage forms .
  • Therapeutic Limitations : Upregulation of thiamine metabolism is linked to resistance in anti-PD-1 cancer therapies, suggesting cautious use in oncology contexts .

Biological Activity

Thiamine, nicotinate (ester), monohydrochloride, a derivative of thiamine (Vitamin B1) and niacin (Vitamin B3), exhibits significant biological activity that is critical for various metabolic processes in both humans and animals. This article explores its biochemical roles, mechanisms of action, and relevant research findings.

Overview of Thiamine and Its Derivatives

Thiamine is essential for carbohydrate metabolism and is a coenzyme for several key enzymatic reactions. Its phosphorylated forms, particularly thiamine diphosphate (TPP), play crucial roles in energy production by facilitating the conversion of carbohydrates into usable energy forms. Thiamine also participates in amino acid metabolism and the synthesis of neurotransmitters, making it vital for proper nervous system function .

This compound combines the properties of both thiamine and niacin, potentially enhancing its biological effects. Niacin is known for its role in DNA repair and the production of steroid hormones in the adrenal gland. The esterification with niacin may improve the bioavailability and efficacy of thiamine in metabolic pathways .

  • Coenzyme Function : Thiamine functions primarily as a coenzyme in enzymatic reactions involved in:
    • Carbohydrate Metabolism : TPP is crucial for enzymes like pyruvate dehydrogenase and transketolase, which are involved in the Krebs cycle and pentose phosphate pathway .
    • Amino Acid Metabolism : It aids in the decarboxylation of branched-chain amino acids .
  • Non-Coenzyme Roles : Beyond its role as a coenzyme, thiamine derivatives have been implicated in:
    • Signal Transduction : Thiamine triphosphate (ThTP) may influence nerve impulse transmission by modulating ion channels .
    • Gene Regulation : Thiamine can bind to riboswitches, affecting gene expression related to its biosynthesis .

Biological Activity and Efficacy

Research indicates that this compound can enhance thiamine retention and utilization within the body. Studies on animal models demonstrate that this compound leads to higher blood levels and tissue retention compared to standard thiamine treatments .

Table 1: Comparative Efficacy of Thiamine Compounds

CompoundBlood Retention (%)Tissue Retention (%)Biological Activity
Thiamine Monophosphate3025Low
Thiamine Chloride Ester5045Moderate
Thiamine, Nicotinate (Ester)7065High

Case Studies

  • Animal Studies on Efficacy : A study involving thiamine chloride ester monophosphate demonstrated improved metabolic outcomes in thiamine-deficient rats compared to controls. The treated group exhibited significantly higher levels of thiamine in both blood and tissues, supporting the hypothesis that esterification enhances bioavailability .
  • Clinical Observations : In critically ill patients, thiamine supplementation has been shown to mitigate complications associated with thiamine deficiency, such as Wernicke's encephalopathy. Higher doses have been correlated with improved metabolic responses and recovery rates .

Q & A

Q. How does thiamine metabolism intersect with nicotinate/nicotinamide pathways in microbial or mammalian systems?

  • Metabolomic Insights : Thiamine and nicotinate pathways co-regulate NAD⁺ biosynthesis. In gut microbiota, thiamine-deficient states alter nicotinamide mononucleotide (NMN) levels, impacting redox balance. Multi-omics approaches (e.g., metagenomics and targeted metabolomics) are essential to map cross-pathway interactions .
  • Functional Biomarkers : In animal models, β-Nicotinamide mononucleotide and thiamine phosphate synthase are upregulated in tissues under oxidative stress, indicating compensatory metabolic adaptations .

Q. What experimental strategies resolve contradictions in thiamine’s role in metabolic disease models?

  • Contradiction Analysis : Conflicting data on thiamine’s anti-inflammatory effects in inflammatory bowel disease (IBD) may arise from microbiome variability. Use gnotobiotic mice with defined microbiota to isolate host-microbe interactions. Dose-response studies with SUSP-4 (a polysaccharide regulating thiamine metabolism) can clarify causality .
  • Statistical Rigor : Apply pathway enrichment analysis (e.g., KEGG) to prioritize thiamine-associated metabolites (e.g., pyridoxal, pyridoxamine) and validate via knockout models .

Q. How can isotopic labeling techniques improve the study of thiamine derivatives in metabolic flux analysis?

  • Isotope-Labeled Probes : Synthesize ¹³C-thiamine derivatives (e.g., Thiamine-(4-methyl-13C-Thiazol-5-yl-13C3) monophosphate) to track carbon flux in central metabolism. LC-MS/MS with stable isotope tracing provides temporal resolution for thiamine’s incorporation into TPP-dependent enzymes .
  • Data Interpretation : Normalize isotopic enrichment to intracellular ATP levels to account for compartment-specific effects .

Methodological Resources

  • Synthesis & Purification : Refer to USP monographs for anhydrous thiamine hydrochloride synthesis, emphasizing recrystallization from ethanol/water mixtures to achieve ≥99% purity .
  • Pathway Analysis Tools : Use genome-scale metabolic models (e.g., for Penicillium chrysogenum) to simulate thiamine and nicotinate uptake under minimal media conditions, validated by growth assays .

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